molecular formula C20H42O6Si2 B128266 methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate CAS No. 135711-62-5

methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate

Cat. No. B128266
CAS RN: 135711-62-5
M. Wt: 434.7 g/mol
InChI Key: DBNMGEIRSATOJZ-SSWGIJEZSA-N
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Description

The compound appears to be a highly functionalized cyclohexane derivative, which is characterized by the presence of tert-butyl(dimethyl)silyl ether groups and a carboxylate ester function. While the specific compound is not directly mentioned in the provided papers, the general chemical context involves cyclohexene derivatives and related cycloaddition reactions, which are fundamental in the synthesis of complex cyclic structures.

Synthesis Analysis

The synthesis of cyclohexene derivatives can involve [4 + 2] cycloaddition reactions, as demonstrated in the first paper, where 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene undergoes a Diels-Alder reaction with methyl acrylate to yield various cyclohexene products . Although the specific compound is not synthesized in the papers provided, the methodologies discussed could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is often complex due to the presence of multiple stereocenters and substituents. The tert-butyl(dimethyl)silyl groups in the compound would provide steric bulk and could influence the reactivity and selectivity of the molecule during chemical reactions. The dihydroxycyclohexane moiety suggests the presence of multiple chiral centers, which are crucial for the biological activity of many compounds.

Chemical Reactions Analysis

Cyclohexene derivatives can participate in a variety of chemical reactions. The Michael-Wittig reaction, as discussed in the second paper, is a method for synthesizing highly functionalized cyclohexenones, which could be related to the compound . The third paper describes a tandem conjugate addition-[3 + 2]-anionic cyclization route, which could be relevant for constructing the cyclohexane core of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its functional groups. The tert-butyl(dimethyl)silyl groups would increase the hydrophobicity and steric hindrance, potentially affecting solubility and reactivity. The carboxylate ester function would contribute to the compound's acidity and could participate in esterification and hydrolysis reactions. The dihydroxy functionality would be expected to engage in hydrogen bonding, influencing the compound's boiling point, solubility, and reactivity.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to comment on its mechanism of action .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound would depend on its potential applications. If it’s a precursor or intermediate in the synthesis of a useful product, research could focus on optimizing its synthesis or exploring its use in different synthetic routes .

properties

IUPAC Name

methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O6Si2/c1-18(2,3)27(8,9)25-14-12-20(23,17(22)24-7)13-15(16(14)21)26-28(10,11)19(4,5)6/h14-16,21,23H,12-13H2,1-11H3/t14-,15-,16?,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNMGEIRSATOJZ-SSWGIJEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(CC(C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CC(C[C@H](C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472958
Record name SCHEMBL9010539
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester

CAS RN

135711-62-5
Record name SCHEMBL9010539
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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